5-ethyl-2-(tributylstannyl)pyridine
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Overview
Description
5-Ethyl-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with an ethyl group at the 5-position and a tributylstannyl group at the 2-position. This compound is of interest due to its utility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-ethyl-2-bromopyridine. This can be achieved through a palladium-catalyzed coupling reaction using tributylstannane as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can participate in Stille coupling reactions, where it reacts with various electrophiles, such as aryl halides, to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, THF).
Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (typically 80-120°C).
Major Products
The major products of these reactions are typically biaryl compounds or other substituted aromatic systems, depending on the nature of the electrophile used in the coupling reaction.
Scientific Research Applications
5-Ethyl-2-(tributylstannyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds through Stille coupling reactions makes it a versatile reagent in the construction of various aromatic and heteroaromatic compounds.
Mechanism of Action
The mechanism by which 5-ethyl-2-(tributylstannyl)pyridine exerts its effects in chemical reactions involves the formation of a palladium-stannane intermediate. This intermediate facilitates the transfer of the stannyl group to the electrophile, resulting in the formation of a new carbon-carbon bond. The palladium catalyst cycles between oxidation states, enabling the coupling reaction to proceed efficiently.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyridine: Similar structure but lacks the ethyl group at the 5-position.
5-Methyl-2-(tributylstannyl)pyridine: Similar structure with a methyl group instead of an ethyl group at the 5-position.
Uniqueness
The presence of the ethyl group at the 5-position in 5-ethyl-2-(tributylstannyl)pyridine can influence its reactivity and the steric environment around the pyridine ring. This can lead to differences in reaction rates and selectivity compared to its methyl-substituted or unsubstituted analogs.
Properties
CAS No. |
1092938-83-4 |
---|---|
Molecular Formula |
C19H35NSn |
Molecular Weight |
396.2 |
Purity |
95 |
Origin of Product |
United States |
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